
4-Methyl-3-phenylpyridine
描述
4-Methyl-3-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the fourth position and a phenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with 4-Methylpyridine: The Grignard reagent is then added to 4-methylpyridine under an inert atmosphere, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Methyl-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methyl-3-phenylpiperidine.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methyl-3-phenylpiperidine.
Substitution: Various substituted derivatives of this compound.
科学研究应用
4-Methyl-3-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: this compound is used in the development of specialty chemicals and materials. It serves as a precursor in the synthesis of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 4-Methyl-3-phenylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research. For instance, its potential antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes.
相似化合物的比较
4-Methylpyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Phenylpyridine: Lacks the methyl group, which affects its chemical behavior and applications.
4-Phenylpyridine:
Uniqueness: 4-Methyl-3-phenylpyridine is unique due to the presence of both methyl and phenyl groups on the pyridine ring. This dual substitution imparts distinct chemical properties, making it a versatile compound in various synthetic and research applications.
属性
IUPAC Name |
4-methyl-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJITZMUZXZCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376572 | |
| Record name | 4-methyl-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19352-29-5 | |
| Record name | 4-methyl-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methyl-3-phenylpyridine synthesized and what is its significance in the context of the provided research?
A1: this compound is obtained as one of four isomers produced during the condensation reaction of crotonaldehyde and phenylacetaldehyde (or its equivalents) with ammonia in the presence of a cadmium-calcium phosphate catalyst [, ]. The significance of this compound lies in its role as a starting material for the synthesis of 3-azafluorene, achieved through catalytic dehydrocyclization [, ].
Q2: What are the subsequent transformations of this compound leading to the target compounds?
A2: this compound undergoes catalytic dehydrocyclization to yield 3-azafluorene [, ]. Subsequently, treating 3-azafluorene methiodide with sodium hydroxide solution leads to the formation of 2H-2-methylindeno[1,2-c]pyridine, a novel pseudoazulene derivative [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


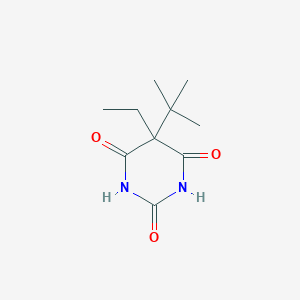
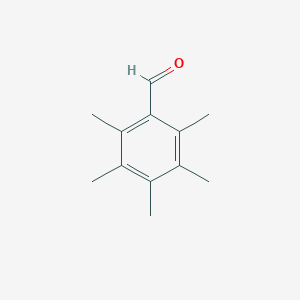
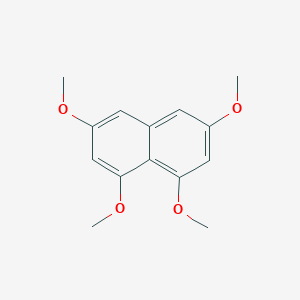
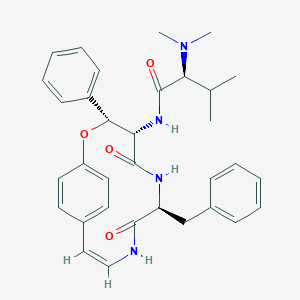
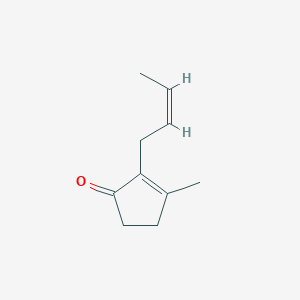
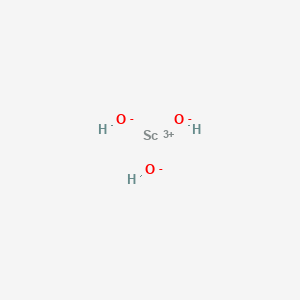
![methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B97415.png)
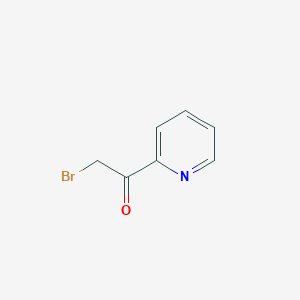

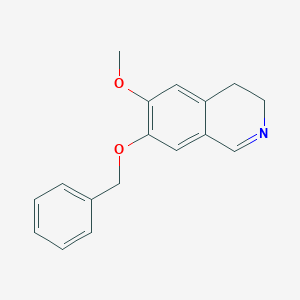
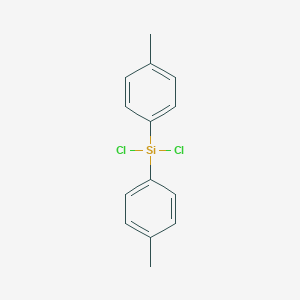
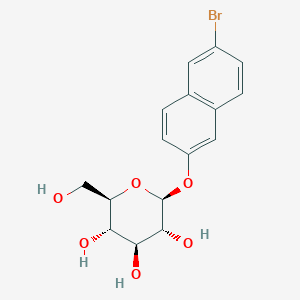
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
